molecular formula C9H8N2OS B3041838 1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde CAS No. 383136-04-7

1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B3041838
CAS No.: 383136-04-7
M. Wt: 192.24 g/mol
InChI Key: FLWVGYZMONLVTP-UHFFFAOYSA-N
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Description

1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both a thiazole and a pyrrole ring The thiazole ring contains sulfur and nitrogen atoms, while the pyrrole ring is a five-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde can be achieved through a multi-step process. One common method involves the reaction of 5-methyl-1,3-thiazole-2-amine with an appropriate aldehyde under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as silica sulfuric acid, and is carried out in a solvent like glycerol at elevated temperatures (70-80°C) for about an hour .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiazole and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: 1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted thiazole and pyrrole derivatives depending on the reagents used.

Scientific Research Applications

1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity . The pyrrole ring can also participate in hydrogen bonding and π-π interactions, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-1,3-thiazole-2-amine: A precursor in the synthesis of 1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde.

    1H-pyrrole-2-carbaldehyde: A compound with a similar pyrrole ring but lacking the thiazole moiety.

    2-aminothiazole: A compound with a similar thiazole ring but lacking the pyrrole moiety.

Uniqueness

This compound is unique due to the presence of both thiazole and pyrrole rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(5-methyl-1,3-thiazol-2-yl)pyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-7-5-10-9(13-7)11-4-2-3-8(11)6-12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWVGYZMONLVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)N2C=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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